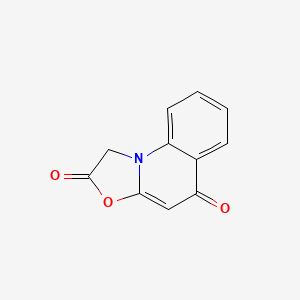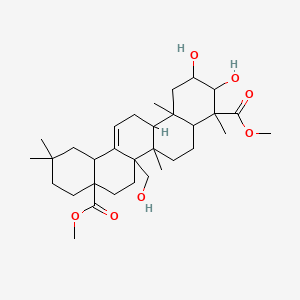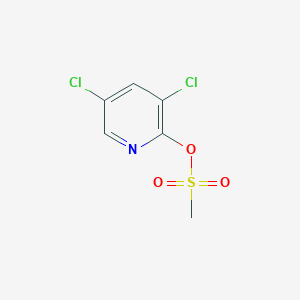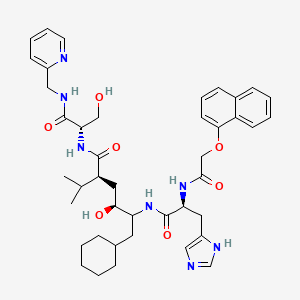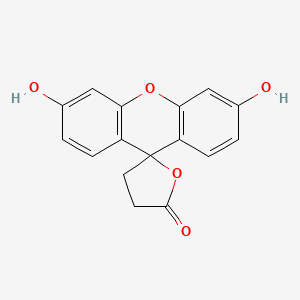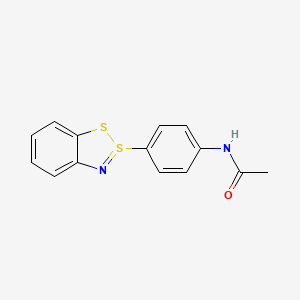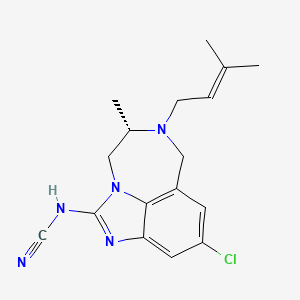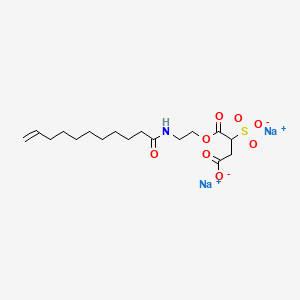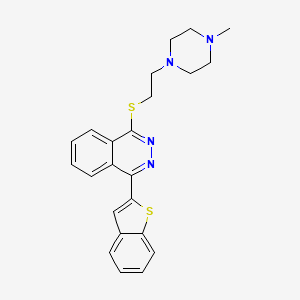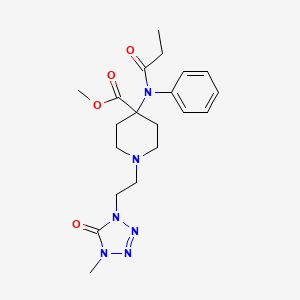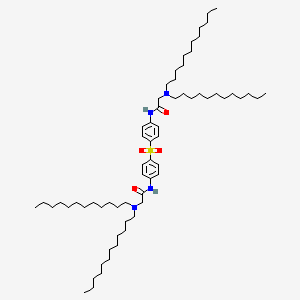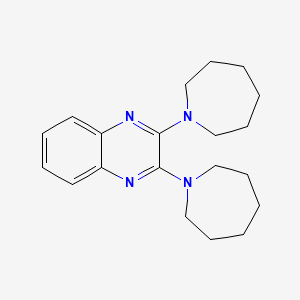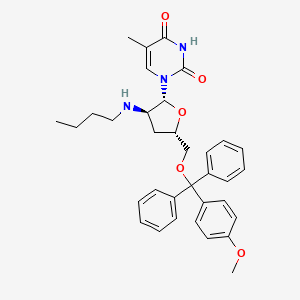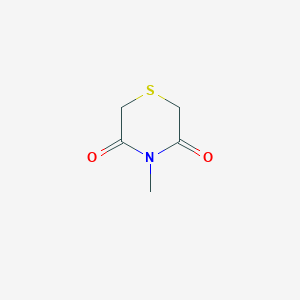
4-Methylthiomorpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthiomorpholine-3,5-dione is a heterocyclic organic compound that features a morpholine ring with a sulfur atom and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiodiglycolic acid with methylamine under controlled conditions to form the desired morpholine ring structure. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Methylthiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Thiomorpholine-3,5-dione: Lacks the methyl group but shares similar chemical properties.
Thiazolidine-2,4-dione: Contains a similar ring structure but with different functional groups.
Morpholine-3,5-dione: Similar ring structure but without the sulfur atom.
Uniqueness: 4-Methylthiomorpholine-3,5-dione is unique due to the presence of both a sulfur atom and a methyl group, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6311-20-2 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
4-methylthiomorpholine-3,5-dione |
InChI |
InChI=1S/C5H7NO2S/c1-6-4(7)2-9-3-5(6)8/h2-3H2,1H3 |
InChI Key |
HVUOBDLQNHHDEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


